2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
Brand Name: Vulcanchem
CAS No.: 1185176-80-0
VCID: VC0028503
InChI: InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3
SMILES: CC1(OCC(CO1)(C)C(=O)OC=C)C
Molecular Formula: C10H16O4
Molecular Weight: 203.252

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3

CAS No.: 1185176-80-0

Cat. No.: VC0028503

Molecular Formula: C10H16O4

Molecular Weight: 203.252

* For research use only. Not for human or veterinary use.

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 - 1185176-80-0

CAS No. 1185176-80-0
Molecular Formula C10H16O4
Molecular Weight 203.252
IUPAC Name ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate
Standard InChI InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3
Standard InChI Key VSWOCHNKSUBLLL-GKOSEXJESA-N
SMILES CC1(OCC(CO1)(C)C(=O)OC=C)C

Chemical Identity and Structural Characteristics

Basic Identity Parameters

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a deuterium-labeled organic compound containing a 1,3-dioxane ring with methyl substituents and a carboxylic acid vinyl ester group. The compound is characterized by the selective deuteration of three hydrogen atoms, making it valuable for isotopic labeling studies. Based on the available data, this compound exhibits distinct chemical and physical properties that differentiate it from its non-deuterated counterpart.

Chemical Properties and Identifiers

The compound's key physical and chemical parameters are summarized in Table 1 below:

ParameterValue
Synonyms2,2,5-TriMethyl-5-vinylcarbonyl-1,3-dioxane-d3
Molecular FormulaC₁₀H₁₃D₃O₄
Molecular Weight200.23164 g/mol
Chemical ClassificationHeterocycles, Isotope Labeled Compounds
Chemical Book NumberCB82487090

The molecular formula indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 3 deuterium atoms, and 4 oxygen atoms, which is consistent with the expected structure of the deuterated vinyl ester derivative .

Structural Comparison with Parent Compound

The parent compound, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid, has been extensively characterized and provides important context for understanding the vinyl ester-d3 derivative. The parent acid has a molecular weight of 174.19400 g/mol and molecular formula C₈H₁₄O₄ . The structural transformation from the parent acid to the vinyl ester-d3 derivative involves esterification with a vinyl group and selective deuteration, which modifies both the molecular weight and chemical properties.

Structural Conformation and Crystallographic Data

Crystallographic Parameters of Related Compounds

The crystallographic parameters of the parent acid are valuable for understanding potential structural features of the vinyl ester-d3 derivative. The parent acid crystallizes in a monoclinic system with space group C2/c, with the following unit cell parameters:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a16.9457(8) Å
b9.6453(5) Å
c12.1052(6) Å
Density (calculated)1.312 Mg m⁻³

These crystallographic parameters reveal important structural information about the molecular packing and intermolecular interactions that could inform predictions about the vinyl ester-d3 derivative's behavior in crystalline form .

Synthesis and Preparation Methods

Synthesis of Parent Acid

The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid involves the protection of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) using 2,2-dimethoxypropane in acetone with p-toluenesulfonic acid as catalyst. The reaction proceeds as follows:

  • 2,2-Bis(hydroxymethyl)propionic acid (30.68 g, 0.229 mol) is suspended in acetone (200 ml).

  • 2,2-Dimethoxypropane (50.0 ml, 42.5 g, 0.408 mol) and p-toluenesulfonic acid are added.

  • The mixture is stirred and then filtered through a fritted glass funnel.

  • The product is dried under vacuum to yield a colorless crystalline solid (17.815 g, 0.102 mol, 44.7% yield) .

This synthetic approach has been validated through NMR characterization, with the following spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H, –CH₃), 1.41 (s, 3H, –CH₃), 1.44 (s, 3H, –CH₃), 3.68 (d, 2H, –CH₂O-, J = 12.0 Hz), 4.19 (d, 2H, –CH₂O–, J = 12.0 Hz).

  • ¹³C NMR (75 MHz, CDCl₃): δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), 179.52 (C) .

Deuteration and Esterification Considerations

The preparation of the vinyl ester-d3 derivative would likely involve an esterification reaction using a deuterated vinyl alcohol or through a transesterification process with selective deuteration. The deuterium labeling is particularly valuable for applications in NMR studies, mechanistic investigations, and isotope labeling experiments. The strategic placement of deuterium atoms in the molecule allows for enhanced analytical capabilities in tracking reaction pathways and metabolic processes.

Applications and Research Significance

Isotopic Labeling Applications

As a deuterium-labeled compound, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 has significant applications in various research areas:

  • Reaction mechanism studies where deuterium acts as a tracer

  • Mass spectrometry applications where the isotopic pattern aids in compound identification

  • NMR spectroscopy, where deuterated positions provide simplified spectra and reference points

  • Metabolic studies tracking the fate of specific molecular fragments

The strategic placement of deuterium atoms in this molecule enhances its utility in these applications, allowing researchers to gain insights into chemical transformations and molecular interactions that would be difficult to observe with non-labeled compounds.

Analytical Characterization Techniques

Chromatographic Methods

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), would be valuable for assessing the purity of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3. The deuterium labeling may influence retention times slightly compared to the non-deuterated analog, providing an additional parameter for compound identification.

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